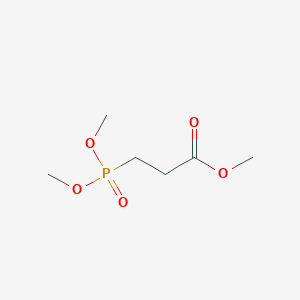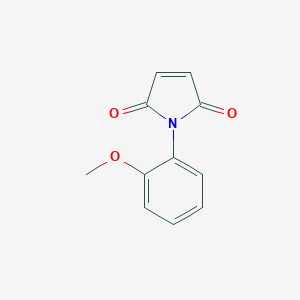
Broquinaldol
Descripción general
Descripción
. Es conocido por sus aplicaciones en varios campos científicos debido a sus propiedades químicas únicas.
Métodos De Preparación
Broquinaldol se puede sintetizar a través de varias rutas. Un método común implica la bromación de 2-metilquinolina-8-ol. La reacción típicamente usa bromo como agente de bromación en condiciones controladas para asegurar la bromación selectiva en las posiciones 5 y 7 . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Broquinaldol experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertir this compound en diferentes derivados de hidroxiquinolina.
Sustitución: Puede sufrir reacciones de sustitución donde los átomos de bromo son reemplazados por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Broquinaldol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de infecciones.
Industria: Se utiliza en el desarrollo de varios productos químicos y materiales.
Mecanismo De Acción
El mecanismo por el cual broquinaldol ejerce sus efectos implica su interacción con los objetivos moleculares en los sistemas biológicos. Se cree que actúa mediante la quelación de iones metálicos, que son cofactores esenciales para muchas enzimas. Esta quelación interrumpe la función normal de estas enzimas, lo que lleva a efectos antimicrobianos .
Comparación Con Compuestos Similares
Broquinaldol se puede comparar con otros compuestos similares como clorquinoldol y dicloro-hidroxiquinolina. Si bien todos estos compuestos comparten una estructura central de quinolina, this compound es único debido a la presencia de átomos de bromo en las posiciones 5 y 7, que confieren propiedades químicas y biológicas distintas . Esta singularidad hace que this compound sea particularmente interesante para aplicaciones específicas donde otros derivados de quinolina pueden no ser tan efectivos.
Propiedades
IUPAC Name |
5,7-dibromo-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACJQWJZKPAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046235 | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-52-7 | |
| Record name | Broquinaldol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broquinaldol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broquinaldol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broquinaldol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROQUINALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519JDS089K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar geometry observed in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol?
A1: While the provided abstract [] mentions the planar geometry of 5,7-dibromo-2-methylquinolin-8-ol, it does not elaborate on its significance. Planar structures in organic molecules can influence their ability to interact with biological targets, such as enzymes or receptors. Further research would be needed to determine if the planarity of this molecule plays a role in its reported biological activities.
Q2: What types of intermolecular interactions are observed in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol?
A2: The crystal structure of 5,7-dibromo-2-methylquinolin-8-ol reveals the presence of O—H⋯N and C—H⋯O hydrogen bonding, as well as Br⋯Br contacts []. These interactions contribute to the molecule's packing arrangement within the crystal lattice and can influence its physical properties, such as melting point and solubility.
Q3: What is the role of 5,7-dibromo-2-methylquinolin-8-ol in the lanthanide(III) complexes described in the second abstract?
A3: The second abstract [] highlights the synthesis and anticancer activity of lanthanide(III) complexes containing 5,7-dihalogenated-8-quinolinol derivatives, including 5,7-dibromo-2-methylquinolin-8-ol, and 2,2’-bipyridine derivatives. This suggests that 5,7-dibromo-2-methylquinolin-8-ol likely acts as a ligand, coordinating to the lanthanide(III) ion. The presence of halogen atoms like bromine can further influence the complex's properties and biological activity. Further investigation would be needed to elucidate the specific role of 5,7-dibromo-2-methylquinolin-8-ol in the anticancer activity of these complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea](/img/structure/B98609.png)

